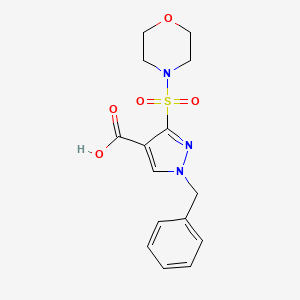

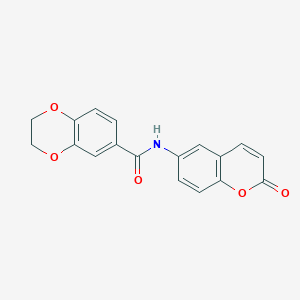

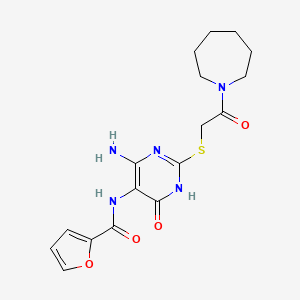

1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The benzyl group attached to the pyrazole ring is a common functional group in organic chemistry, consisting of a phenyl and a methylene group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzyl group, and the carboxylic acid group. For instance, reactions at the benzylic position are common due to the resonance stabilization provided by the adjacent aromatic ring .Applications De Recherche Scientifique

Synthesis Pathways and Derivative Formation

1-Benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is part of a broader category of compounds that have been studied for their synthetic pathways and potential in forming new chemical structures. Research has explored the conversion of similar compounds into derivatives that form pyrazoloisoindole and pyrimidine rings, indicating a versatile foundation for synthesizing heteroaryl compounds. This flexibility underscores the compound's role in creating novel molecules with potential applications in various fields of chemistry and pharmacology (Wolf et al., 2005).

Reactions with Aminophenols

Further studies have detailed reactions of 1H-pyrazole-3-carboxylic acid derivatives with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions highlight the compound's capability to engage in functionalization processes, which is crucial for developing compounds with specific biological or chemical properties (Yıldırım & Kandemirli, 2006).

Hydrogen-Bonded Polymeric Structures

Investigations into the morpholinium salts of benzoic acid analogues, including structures similar to this compound, have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. These findings point to the potential of such compounds in materials science, particularly in designing new materials with specific molecular architectures (Smith & Lynch, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. It’s important to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Orientations Futures

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. If it’s used in materials science, future research could focus on improving its properties and finding new applications .

Propriétés

IUPAC Name |

1-benzyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c19-15(20)13-11-17(10-12-4-2-1-3-5-12)16-14(13)24(21,22)18-6-8-23-9-7-18/h1-5,11H,6-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEWUBIWBCZJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

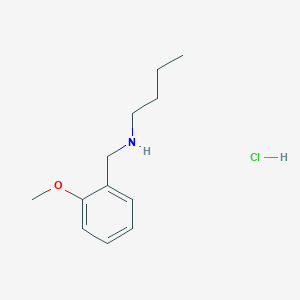

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)

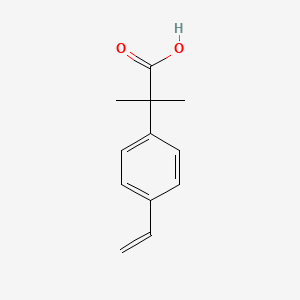

![2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2616467.png)

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)